1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.: 690961-63-8
VCID: VC21509642
InChI: InChI=1S/C19H13N3O3S2/c23-15(13-6-7-16-17(8-13)25-11-24-16)10-27-19-21-20-18-22(19)14(9-26-18)12-4-2-1-3-5-12/h1-9H,10-11H2
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Molecular Formula: C19H13N3O3S2
Molecular Weight: 395.5g/mol

1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone

CAS No.: 690961-63-8

Cat. No.: VC21509642

Molecular Formula: C19H13N3O3S2

Molecular Weight: 395.5g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone - 690961-63-8

Specification

CAS No. 690961-63-8
Molecular Formula C19H13N3O3S2
Molecular Weight 395.5g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C19H13N3O3S2/c23-15(13-6-7-16-17(8-13)25-11-24-16)10-27-19-21-20-18-22(19)14(9-26-18)12-4-2-1-3-5-12/h1-9H,10-11H2
Standard InChI Key CRMFZLUEBXMRGG-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5

Introduction

1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl thiazolo[2,3-c] triazol-3-yl)sulfanyl]ethanone is a complex organic compound with a molecular formula of C19H13N3O3S2 and a molecular weight of 395.5 g/mol . This compound features a unique structural arrangement, combining elements of benzodioxole, thiazolo-triazole, and sulfanyl groups, which are significant in medicinal chemistry for their potential biological activities.

Synthesis and Characterization

The synthesis of such complex molecules typically involves multi-step reactions, including condensation and cyclization processes. Characterization is often performed using techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure.

Biological Activity

While specific biological activity data for this compound are not readily available in the literature, compounds with similar structural motifs have shown promise in various therapeutic areas. For instance, benzodioxole derivatives have been explored for their antibacterial properties , and thiazolo-triazole compounds have been studied for their potential anti-inflammatory effects .

Research Findings and Future Directions

Given the structural complexity and the presence of pharmacophores, further research into this compound could focus on its potential biological activities, such as antimicrobial or anti-inflammatory effects. In silico studies using molecular docking could provide insights into its interaction with specific biological targets, guiding further optimization and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator